The synthesis of GDC-1971 has been optimized through several methodologies. Initially, the compound was synthesized using a multi-step process involving key intermediates. The first step involves the coupling of an intermediate compound with a bicyclic tetrahydronaphthyridine ring using palladium catalysts and Xantphos ligands. Following this, a nucleophilic aromatic substitution reaction occurs with a bis-HCl salt in dimethyl sulfoxide and potassium carbonate, leading to the formation of a tetrahydropyran-protected analogue .
Subsequent deprotection steps are performed using hydrochloric acid in methanol to yield GDC-1971 as its hydrochloride salt. Streamlined synthetic routes have been developed to enhance scalability and robustness for larger-scale production .
The molecular structure of GDC-1971 features a complex arrangement that facilitates its interaction with SHP2. The compound's core structure includes a bicyclic system that enhances its binding affinity and specificity towards the allosteric site of the enzyme. Detailed structural data can be derived from crystallographic studies and computational modeling, which highlight the conformational dynamics upon ligand binding.
The molecular formula for GDC-1971 is CHClNO, with a molecular weight of approximately 359.84 g/mol. The compound exhibits specific stereochemistry that is crucial for its biological activity .
GDC-1971 undergoes various chemical reactions during its synthesis and potential metabolic pathways. The primary reactions include:
These reactions are carefully controlled to optimize yield and purity during synthesis .
GDC-1971 functions by allosterically inhibiting SHP2, which plays a crucial role in mediating signaling pathways that promote tumor growth and survival. By binding to an allosteric site on SHP2, GDC-1971 stabilizes the enzyme in an inactive conformation, thereby preventing it from facilitating downstream signaling events associated with oncogenesis.
This inhibition leads to reduced activation of pathways such as RAS/RAF/MEK/ERK, which are often dysregulated in cancers harboring KRAS mutations. Preclinical studies have demonstrated that combining GDC-1971 with KRAS inhibitors like Divarasib results in significant antitumor activity, suggesting a synergistic effect that could enhance therapeutic outcomes in patients with specific genetic profiles .
GDC-1971 exhibits several notable physical and chemical properties:
Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to assess purity and confirm identity throughout the synthesis process .
GDC-1971 is primarily being investigated for its therapeutic potential in oncology. Its applications include:
GDC-1971 (also known as RLY-1971 or migoprotafib) is a potent allosteric inhibitor of Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), with the chemical name (3R)-1'-[3-(3,4-dihydro-1,5-naphthyridin-1(2H)-yl)-1H-pyrazolo[3,4-b]pyrazin-6-yl]-3H-spiro[1-benzofuran-2,4'-piperidin]-3-amine (molecular formula: C₂₅H₂₆N₈O; molecular weight: 454.53 g/mol) [5]. Its three-dimensional structure was resolved via X-ray crystallography (Protein Data Bank ID: 8T6D) at 2.40 Å resolution, revealing critical binding interactions within the allosteric tunnel of SHP2 [3]. This tunnel forms at the interface of the N-terminal Src homology 2 domain (N-SH2), C-terminal Src homology 2 domain (C-SH2), and protein tyrosine phosphatase domain (PTP) [2] [6].
GDC-1971 features a pyrazolopyrazine core substituted with a tetrahydronaphthyridine group and a spirocyclic benzofuran-piperidine amine moiety [4]. The inhibitor stabilizes SHP2 in an autoinhibited conformation through three key interactions: (1) The primary amine of the spirocyclic system forms a hydrogen bond with phenylalanine 113 (Phe113) of the N-SH2 domain; (2) The pyrazolopyrazine nitrogen engages in hydrogen bonding with arginine 111 (Arg111); (3) The tetrahydronaphthyridine group participates in π-π stacking with Arg111 [3] [8]. Additionally, the dichlorophenyl group adjacent to the pyrazolopyrazine core inserts into a hydrophobic pocket formed by residues from the C-SH2 and PTP domains, enhancing binding affinity [4].
Table 1: Key Binding Interactions of GDC-1971 with SHP2
GDC-1971 Chemical Motif | SHP2 Residue | Interaction Type |
---|---|---|
Spirocyclic primary amine | Phe113 (N-SH2) | Hydrogen bond |
Pyrazolopyrazine nitrogen | Arg111 (C-SH2) | Hydrogen bond |
Tetrahydronaphthyridine | Arg111 (C-SH2) | π-π stacking |
Dichlorophenyl group | Leu254, Met258 (PTP) | Hydrophobic packing |
SHP2 exists in equilibrium between inactive (closed) and active (open) conformations. In the basal state, the N-SH2 domain sterically occludes the catalytic PTP domain via a "D'E loop" (residues Asn58-Tyr62-Ala72) that blocks substrate access to the catalytic cysteine 459 (Cys459) [2] [6]. Oncogenic activation (e.g., via E76K mutations) disrupts N-SH2:PTP domain interfaces, shifting equilibrium toward the open state [6]. GDC-1971 binds >15 Å away from the catalytic site, acting as a "molecular glue" that reinforces the autoinhibited conformation by bridging the N-SH2, C-SH2, and PTP domains [2] [8].
Metadynamics simulations and free energy landscape analyses demonstrate that GDC-1971 binding increases the energy barrier for transitioning from the closed to open state by 5.8 kcal/mol compared to apo-SHP2 [2]. This is achieved through:
Table 2: Conformational Dynamics of SHP2 States
Parameter | Apo-SHP2 (Closed) | GDC-1971-Bound | Open SHP2 (Active) |
---|---|---|---|
Catalytic Site Accessibility | Blocked | Blocked | Exposed |
D'E Loop RMSF (Å) | 1.8 ± 0.3 | 0.6 ± 0.1 | 3.2 ± 0.5 |
Free Energy Barrier (kcal/mol) | 12.4 | 18.2 | N/A |
WPD Loop Position | Retracted | Retracted | Catalytically competent |
Machine learning analysis (XGBoost/SHAP models) of simulation trajectories identified residues Phe113, Arg111, and isoleucine 282 (Ile282) as top contributors to conformational stabilization, with SHAP values >0.15 [2]. Mutation of Ile282 to valine reduces GDC-1971 potency by 35-fold, confirming its role in allosteric communication [2].
GDC-1971 exhibits >100-fold selectivity for SHP2 over other protein tyrosine phosphatases (PTPs), as determined by enzymatic assays using recombinant human phosphatases [5] [8]. This selectivity originates from structural differences in the allosteric tunnel:
Table 3: Selectivity Profile of GDC-1971 Against Phosphatases
Phosphatase | IC₅₀ (nM) | Fold Selectivity vs. SHP2 | Key Structural Differences |
---|---|---|---|
SHP2 (PTPN11) | 12 ± 1.5 | 1 | Reference target |
SHP1 (PTPN6) | 2,400 ± 310 | 200 | Gln257 (vs. Glu249), Leu270 (vs. Met258) |
PTP1B (PTPN1) | >10,000 | >830 | No tunnel site; polar catalytic pocket |
CDC14B | >10,000 | >830 | No SH2 domains |
Scaffold-hopping studies confirm that the pyrazolopyrazine core and tetrahydronaphthyridine group of GDC-1971 are critical for selectivity. Analogues with pyrimidine or pyridine N-oxide scaffolds show 3–10-fold reduced SHP2 affinity and diminished selectivity due to weaker π-stacking with Arg111 [8]. In cellular contexts, GDC-1971 (1 μM) inhibits SHP2-mediated dephosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) in RIT1-mutant lung cancer cells without affecting SHP1-dependent interleukin-6 signaling in macrophages [5] [6].
Notably, oncogenic SHP2 mutants (E76K, A72S, Q510P) remain sensitive to GDC-1971, as their open-state equilibrium is shifted toward the closed conformation upon inhibitor binding. The D61G mutant, however, shows 8-fold reduced affinity due to destabilization of the N-SH2:PTP salt bridge [6].
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.:
CAS No.: 25309-44-8